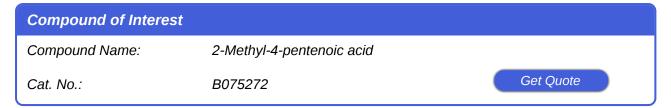


An In-depth Technical Guide to 2-Methyl-4pentenoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-4-pentenoic acid**, a branched-chain unsaturated fatty acid. It covers its chemical and physical properties, synthesis, spectroscopic characterization, chemical reactivity, and biological significance, with a focus on aspects relevant to research and development.

Chemical Identity and Properties

2-Methyl-4-pentenoic acid is an organic compound classified as a methyl-branched fatty acid. [1][2] Its structure features a carboxylic acid functional group, a methyl branch at the alphaposition (C2), and a terminal double bond between C4 and C5. The presence of a chiral center at the C2 position means it can exist as two enantiomers, (R)-**2-methyl-4-pentenoic acid** and (S)-**2-methyl-4-pentenoic acid**.

Structural Formula:

Key Identifiers and Properties:

A summary of the key identifiers and physicochemical properties of **2-Methyl-4-pentenoic acid** is presented in Table 1.



Property	Value	Reference(s)
IUPAC Name	2-Methylpent-4-enoic acid	[3]
CAS Number	1575-74-2	[3]
Molecular Formula	C ₆ H ₁₀ O ₂	[4]
Molecular Weight	114.14 g/mol	[4]
Appearance	Colorless to light yellow liquid	[5]
Odor	Cheese-like, fruity	[6]
Density	~0.95 g/mL at 25 °C	[4]
Boiling Point	195 °C at 760 mmHg; 77-79 °C at reduced pressure	[4]
Refractive Index	~1.4310 at 20 °C	[4]
SMILES	CC(CC=C)C(=O)O	[1]
InChI Key	HVRZYSHVZOELOH- UHFFFAOYSA-N	[3]

Synthesis of 2-Methyl-4-pentenoic Acid

The asymmetric synthesis of chiral α -alkylated carboxylic acids like **2-Methyl-4-pentenoic acid** is of significant interest. A well-established method for preparing the enantiomerically pure forms involves the use of chiral auxiliaries, such as the Evans oxazolidinone auxiliary. This method provides high stereocontrol.

This protocol is based on the Evans asymmetric alkylation methodology.

Step 1: Acylation of the Chiral Auxiliary An appropriate chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride in the presence of a base like triethylamine to form the N-propionyl imide.

Step 2: Enolate Formation and Alkylation The N-propionyl imide is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low





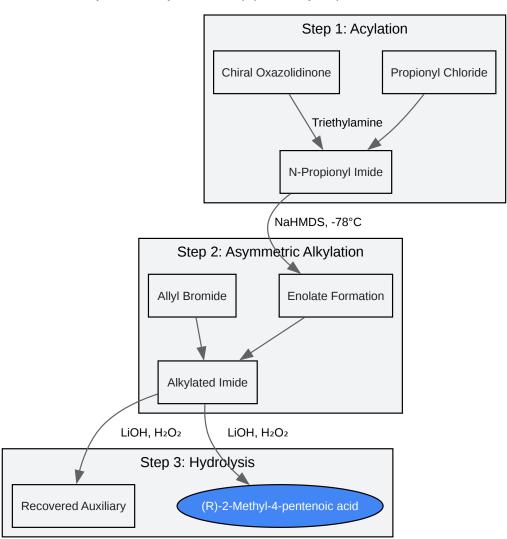


temperature (e.g., -78 °C) to form the corresponding sodium or lithium enolate. This enolate is then reacted with an allyl halide, such as allyl iodide or allyl bromide. The bulky chiral auxiliary directs the incoming allyl group to the opposite face of the enolate, leading to a highly diastereoselective alkylation.

Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is cleaved from the alkylated product. This is typically achieved by hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This step yields the desired (R)-**2-Methyl-4-pentenoic acid** and recovers the chiral auxiliary, which can be reused.

A generalized workflow for this synthesis is depicted below.





Asymmetric Synthesis of (R)-2-Methyl-4-pentenoic Acid

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Caption: Workflow for the Evans asymmetric synthesis of (R)-2-Methyl-4-pentenoic acid.

Spectroscopic Characterization



Spectroscopic data is crucial for the structural elucidation and confirmation of **2-Methyl-4-pentenoic acid**.

¹H NMR Spectroscopy: A ¹H NMR spectrum of **2-Methyl-4-pentenoic acid** would exhibit characteristic signals for the different types of protons in the molecule.

- -COOH: A broad singlet, typically downfield (>10 ppm).
- CH₂=CH-: A multiplet in the vinyl region (5.0-6.0 ppm).
- -CH(CH₃)-: A multiplet around 2.5 ppm.
- -CH₂-CH=CH₂: A multiplet around 2.2-2.4 ppm.
- -CH(CH₃)-: A doublet around 1.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms.

- -COOH: ~180 ppm
- CH₂=CH-: ~135 ppm
- CH₂=CH-: ~117 ppm
- -CH(CH₃)-: ~40 ppm
- -CH2-CH=CH2: ~38 ppm
- -CH(CH₃)-: ~17 ppm

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.

- O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
- C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
- C=C stretch (alkene): A peak around 1640 cm⁻¹.



• =C-H stretch (alkene): A peak around 3080 cm⁻¹.

Chemical Reactivity

The chemical reactivity of **2-Methyl-4-pentenoic acid** is dictated by its three main features: the carboxylic acid group, the alpha-methyl group, and the terminal double bond.

- Reactions of the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as
 esterification, conversion to acid chlorides, amides, and reduction to the corresponding
 alcohol (2-methyl-4-penten-1-ol).
- Reactions involving the α -Carbon: The presence of the α -methyl group prevents reactions that require an enolizable α -hydrogen on that carbon.
- Reactions of the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation to yield 2-methylpentanoic acid, halogenation, and hydrohalogenation. Due to the separation between the double bond and the carbonyl group, conjugate addition reactions (like the Michael addition) are not a feature of this molecule, unlike in α,β-unsaturated acids.[3] However, intramolecular reactions can be induced. For instance, in the presence of a strong acid, the double bond can be protonated to form a carbocation, which can then be attacked by the carboxyl group to form a lactone (a cyclic ester).

Biological Significance and Applications

2-Methyl-4-pentenoic acid, as a branched-chain fatty acid (BCFA), has several areas of interest for researchers.

- Flavor and Fragrance: It is used as a flavoring agent and as an enhancer for fruity fragrances in the food and cosmetic industries.
- Biosynthetic Precursor: This acid can serve as a building block in the synthesis of more complex molecules. For example, it can be utilized in the biosynthesis of novel avermectins, which are potent antiparasitic agents.[5] The (R)-enantiomer has been used in the synthesis of the drug Sacubitril.



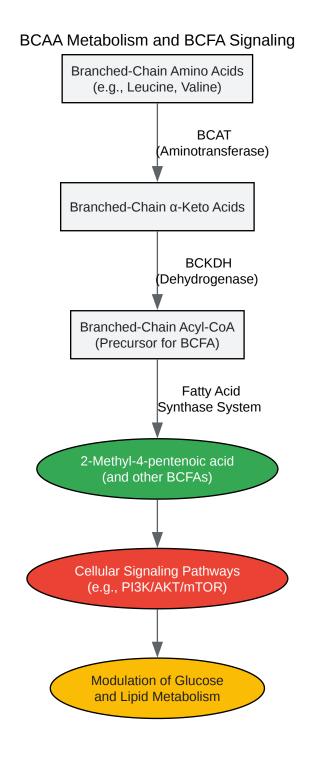




• Metabolic and Signaling Roles: BCFAs are components of bacterial membranes and are also found in mammalian tissues.[7] Altered levels of 2-Methyl-4-pentenoic acid have been associated with susceptibility to schizophrenia and type 2 diabetes, suggesting a role in metabolic pathways.[5] BCFAs and metabolites of branched-chain amino acids (BCAAs), from which they can be derived, are increasingly recognized as signaling molecules.[8] These molecules can influence metabolic processes such as lipid and glucose metabolism, potentially through pathways like the PI3K-AKT-mTOR signaling cascade.[8] The metabolism of BCAAs is closely linked to BCFA synthesis, and these pathways are crucial for producing various cellular signals.[7]

The diagram below illustrates the general relationship between branched-chain amino acid catabolism and the synthesis of branched-chain fatty acids, which can then influence downstream cellular processes.





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Caption: Relationship between BCAA catabolism, BCFA synthesis, and cellular signaling.



This guide provides a foundational understanding of **2-Methyl-4-pentenoic acid** for professionals in the chemical and biomedical sciences. Further research into its specific roles in signaling pathways and disease could open new avenues for therapeutic development.

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